11-Heneicosanone

Description

Properties

IUPAC Name |

henicosan-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOACSXJVHDTDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173488 |

Source

|

| Record name | Henicosan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-72-7 |

Source

|

| Record name | 11-Heneicosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosan-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-HENEICOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Henicosan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosan-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 11-Heneicosanone?

An In-Depth Technical Guide to the Chemical Properties of 11-Heneicosanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as di-n-decyl ketone, is a long-chain, symmetrical aliphatic ketone. Its structure, comprising a central carbonyl group flanked by two ten-carbon alkyl chains, imparts specific chemical and physical properties that make it a subject of interest in various fields, including organic synthesis, materials science, and as a potential intermediate in the manufacturing of specialty chemicals. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its practical application in a research and development setting.

Molecular Structure and Physicochemical Properties

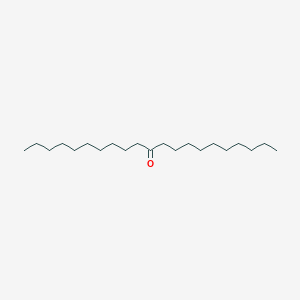

This compound is characterized by its 21-carbon backbone with a ketone functional group at the 11th position. This symmetrical structure is fundamental to its properties, influencing its crystallinity, melting point, and spectroscopic characteristics.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a waxy, crystalline solid with very low solubility in polar solvents.

| Property | Value | Source |

| IUPAC Name | Henicosan-11-one | [1] |

| Synonyms | Di-n-decyl ketone, Didecyl Ketone | [1] |

| CAS Number | 19781-72-7 | [1] |

| Molecular Formula | C₂₁H₄₂O | [1] |

| Molecular Weight | 310.57 g/mol | [1] |

| Appearance | White to slightly pale yellow crystalline powder | [2] |

| Melting Point | 64 °C | [2] |

| Boiling Point | Data not available (expected to be >350 °C at 760 mmHg) | [2] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like diethyl ether, hexane, and chloroform. | [2] |

-

Expert Insight: The lack of an experimentally determined boiling point in common databases is typical for high molecular weight compounds which often decompose at their atmospheric boiling point. It would be standard practice to purify such a compound by vacuum distillation. Its high melting point relative to the corresponding alkane, heneicosane (m.p. 40.5 °C), is due to the strong intermolecular dipole-dipole interactions of the central carbonyl group, which allows for more ordered packing in the crystal lattice.[3]

Spectroscopic Analysis and Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. Below are the expected spectroscopic signatures based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of a saturated aliphatic ketone is dominated by the carbonyl (C=O) stretch.

-

C=O Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This is the most diagnostic peak for confirming the ketone functional group.[4]

-

C-H Stretch: Strong absorptions between 2850-2960 cm⁻¹ will be present, corresponding to the stretching vibrations of the numerous C-H bonds in the decyl chains.

-

C-H Bend: Medium-intensity bending vibrations for the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, only 11 unique carbon signals are expected.

-

C=O Carbon (C11): This signal will appear significantly downfield, typically in the range of 205-220 ppm , and will be of low intensity.[5]

-

Alpha-Carbons (C10, C12): These carbons are adjacent to the carbonyl group and will be deshielded, appearing around 40-45 ppm .

-

Alkyl Chain Carbons: The remaining eight carbons of the decyl chain will produce distinct signals in the typical aliphatic region of 14-35 ppm .[6]

-

Terminal Methyl Carbon (C1, C21): The terminal methyl carbon will be the most upfield signal, appearing around 14 ppm .[5]

-

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies the ¹H NMR spectrum.

-

Alpha-Protons (on C10, C12): The protons on the carbons alpha to the carbonyl are the most deshielded. They will appear as a triplet around 2.4 ppm .

-

Alkyl Chain Protons: The bulk of the protons on the CH₂ groups of the chains will form a large, complex multiplet in the 1.2-1.6 ppm region.

-

Terminal Methyl Protons (on C1, C21): The protons of the two methyl groups will appear as a triplet at approximately 0.9 ppm .

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 310 corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: The most significant fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This results in the formation of stable acylium ions. For this compound, this cleavage can happen on either side of the carbonyl, leading to two major fragment ions:

-

[CH₃(CH₂)₉CO]⁺: m/z = 171

-

[CH₃(CH₂)₈CH₂]⁺: m/z = 141

-

-

McLafferty Rearrangement: This is another common fragmentation for ketones with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This would result in a neutral alkene fragment and a charged enol fragment.

Caption: Workflow for the Synthesis and Spectroscopic Confirmation of this compound.

Synthesis of this compound

A reliable and classic method for preparing symmetrical ketones like this compound is the reaction of an acid chloride with an organocadmium reagent. This method is highly selective and prevents the over-addition that can occur with more reactive organometallics like Grignard reagents.[7]

Protocol: Synthesis via Organocadmium Reagent

This two-step protocol begins with the preparation of the organocadmium reagent from a Grignard reagent, followed by acylation.

Step 1: Preparation of Di-n-decylcadmium

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Formation: Place magnesium turnings (2 equivalents) in the flask. Add a solution of 1-bromodecane (2 equivalents) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

-

Reaction: Allow the mixture to reflux gently until all the magnesium has been consumed, forming the Grignard reagent, decylmagnesium bromide.

-

Organocadmium Formation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (1 equivalent) in anhydrous diethyl ether. Slowly add the CdCl₂ slurry to the Grignard reagent solution with vigorous stirring.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1 hour. The solution of di-n-decylcadmium is now ready for the next step.

Step 2: Acylation to form this compound

-

Precursor Preparation: Decanoyl chloride is required for this step. It can be prepared by reacting decanoic acid with thionyl chloride (SOCl₂).[8]

-

Reaction: Cool the di-n-decylcadmium solution to 0 °C. Slowly add a solution of decanoyl chloride (2 equivalents) in anhydrous diethyl ether via the dropping funnel.

-

Reflux: After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.

-

Workup: Cool the reaction mixture and carefully quench it by pouring it over crushed ice and dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from ethanol or by vacuum distillation.

Reactivity and Stability

-

Stability: this compound is a stable compound under normal laboratory conditions. It should be stored in a well-sealed container away from direct light and heat.

-

Incompatibilities: As with other ketones, it is incompatible with strong oxidizing agents and strong reducing agents.[2]

-

Reactivity of the Carbonyl Group: The chemistry of this compound is dominated by the reactivity of its central carbonyl group.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, reaction with Grignard reagents or organolithium compounds will produce tertiary alcohols.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (11-heneicosanol) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (to form heneicosane) can be achieved via methods like the Wolff-Kishner or Clemmensen reductions.[9]

-

Enolate Formation: The α-protons on C10 and C12 are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations or alkylations.

-

Conclusion

This compound is a symmetrical long-chain ketone with well-defined chemical and physical properties primarily dictated by its long alkyl chains and central carbonyl group. Its characterization is straightforward using standard spectroscopic techniques (IR, NMR, and MS), which provide clear, interpretable signatures. While several synthetic routes are possible, the use of organocadmium reagents offers a classic and selective method for its preparation. A thorough understanding of its properties and reactivity is essential for its effective use as a synthetic intermediate or specialty chemical in advanced research and development applications.

References

-

Wikipedia. "Heneicosane." Wikipedia, The Free Encyclopedia, n.d. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 29776, this compound." PubChem, n.d. [Link].

- Google Patents. "US7615672B2 - Process for the preparation of n-heneicosane.

-

Master Organic Chemistry. "13-C NMR - How Many Signals." Master Organic Chemistry, 2022. [Link].

-

University of Calgary. "IR Spectroscopy Tutorial: Ketones." n.d. [Link].

-

Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024. [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link].

-

Siasat, P. "The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained." Medium, 2024. [Link].

-

CK-12 Foundation. "Preparation of Ketones." CK-12, 2026. [Link].

Sources

- 1. This compound | C21H42O | CID 29776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heneicosane | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. nbinno.com [nbinno.com]

- 9. Heneicosane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 11-Heneicosanone (C21H42O) for Researchers and Drug Development Professionals

Introduction: Unveiling the Symmetrical Ketone, 11-Heneicosanone

This compound, a long-chain aliphatic ketone with the chemical formula C21H42O, presents a unique molecular architecture characterized by a carbonyl group centrally located on a 21-carbon chain.[1] Also known as henicosan-11-one or didecyl ketone, this symmetrical ketone is a subject of growing interest in various scientific disciplines, from chemical ecology to materials science. Long-chain ketones are naturally found as components of plant waxes and insect pheromones, and are currently under investigation for a range of pharmacological applications, including potential neuroprotective, anti-inflammatory, and anti-cancer properties.[2] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and known biological significance, tailored for researchers, scientists, and professionals in the field of drug development.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 21-carbon backbone with a ketone functional group at the 11th carbon position. This symmetrical arrangement of two decyl chains flanking the carbonyl group influences its physical and chemical behavior.

Key Physicochemical Data

The following table summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C21H42O | PubChem[1] |

| IUPAC Name | Henicosan-11-one | PubChem[1] |

| CAS Number | 19781-72-7 | PubChem[1] |

| Molecular Weight | 310.6 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

| XLogP3-AA | 9.2 | PubChem[1] |

Part 2: Synthesis and Purification of this compound

The synthesis of symmetrical long-chain ketones like this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two prominent methods are catalytic ketonization and Grignard-based synthesis.

Method 1: Catalytic Ketonization of Undecanoic Acid

This method involves the direct conversion of a carboxylic acid into a ketone and is a green and efficient approach.

-

Principle: The catalytic ketonization of undecanoic acid involves the decarboxylative coupling of two acid molecules over a metal oxide catalyst at elevated temperatures. This process yields the symmetrical ketone, this compound, with the liberation of carbon dioxide and water.

-

Experimental Protocol:

-

A fixed-bed reactor is packed with a suitable catalyst, such as manganese(IV) oxide supported on alumina (MnO2/Al2O3).

-

A solution of undecanoic acid in a high-boiling point solvent is fed into the reactor.

-

The reaction is carried out under a continuous flow of an inert gas, such as nitrogen, at a temperature of approximately 400°C.

-

The product stream is cooled, and the this compound is separated from the solvent and byproducts by distillation or chromatography.

-

-

Causality of Experimental Choices: The choice of a metal oxide catalyst like MnO2 or ZrO2 is crucial as they exhibit high selectivity for ketonization while minimizing side reactions. The high reaction temperature provides the necessary activation energy for the decarboxylation and coupling steps.

Method 2: Grignard Reaction with an Undecanenitrile

This classic organometallic approach offers a versatile route to ketone synthesis.

-

Principle: A Grignard reagent, decylmagnesium bromide, is reacted with undecanenitrile. The resulting imine intermediate is then hydrolyzed to yield this compound.

-

Experimental Protocol:

-

Decylmagnesium bromide is prepared by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether.

-

A solution of undecanenitrile in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C.

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound, which is then purified by column chromatography or recrystallization.

-

-

Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The acidic workup is necessary to hydrolyze the intermediate imine to the desired ketone.

Purification Workflow Diagram

Caption: A typical workflow for the purification and validation of synthesized this compound.

Part 3: Analytical Characterization

Accurate characterization of this compound is paramount for its use in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound.

-

Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation.

-

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as hexane or dichloromethane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, ramped to 300°C at 10°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

-

Expected Data: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 310. Characteristic fragment ions would result from alpha-cleavage adjacent to the carbonyl group, leading to prominent peaks at m/z 155 and m/z 183.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms (like ¹H and ¹³C) to resonate. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and functional group.

-

Experimental Protocol:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR:

-

A triplet at approximately 0.88 ppm corresponding to the two terminal methyl groups.

-

A multiplet around 1.25 ppm for the majority of the methylene protons.

-

A triplet at approximately 2.40 ppm for the four protons on the carbons alpha to the carbonyl group.

-

-

¹³C NMR:

-

A peak around 211 ppm for the carbonyl carbon.

-

A peak around 42 ppm for the carbons alpha to the carbonyl group.

-

A series of peaks between 22 and 32 ppm for the other methylene carbons.

-

A peak around 14 ppm for the terminal methyl carbons.

-

-

-

Data Interpretation: The symmetry of the molecule results in a relatively simple NMR spectrum despite its large size. The chemical shifts and multiplicities of the signals confirm the presence and position of the ketone functional group and the long alkyl chains.

Part 4: Biological Significance and Potential Applications

While the biological role of this compound is not as extensively studied as its corresponding alkane, heneicosane, long-chain ketones are known to play significant roles in chemical communication among insects.[2]

-

Pheromonal Activity: Heptacosan-2-one and nonacosan-2-one, structurally related long-chain ketones, have been identified as components of the sex pheromones of various insect species. It is plausible that this compound may also function as a semiochemical, a signaling molecule, in certain organisms.

-

Potential Pharmacological Activity: Research into the biological activities of long-chain ketones has revealed potential anti-inflammatory, anticonvulsant, and antimicrobial properties.[2] The lipophilic nature of this compound may facilitate its interaction with cellular membranes and membrane-bound proteins, suggesting a potential for modulating various biological pathways. However, specific studies on the pharmacological effects of this compound are currently limited.

Hypothesized Biological Interaction Pathway

Caption: A conceptual diagram illustrating the potential mechanism of biological activity for this compound.

Part 5: Safety, Handling, and Storage

As a long-chain aliphatic ketone, this compound is expected to have low acute toxicity. However, standard laboratory safety precautions should always be observed.

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place.[3]

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a symmetrical long-chain ketone with a well-defined molecular structure and predictable physicochemical properties. Its synthesis can be achieved through established organic chemistry methodologies, and its purity and structure can be confirmed using standard analytical techniques such as GC-MS and NMR. While its specific biological functions are still an active area of research, its structural similarity to known insect pheromones and other bioactive long-chain ketones suggests a promising potential for applications in chemical ecology and drug discovery. This guide provides a solid foundation for researchers and drug development professionals to understand and work with this intriguing molecule.

References

-

PubChem. (n.d.). Heneicosane. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Cosmo Bio USA. (2015, June 4). Heneicosane MSDS. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]

- Fisher Scientific. (2023, September 29). Safety Data Sheet: n-Heneicosane. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]

- BenchChem. (2025). A Comparative Analysis of Symmetrical and Asymmetrical Long-Chain Ketones: Biological Effects and Therapeutic Potential. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.

- Gliński, M., & Kijeński, J. (2000). Catalytic Ketonization over Oxide Catalysts. Part XIV: The Ketonization and Cross-Ketonization of Anhydrides, Substituted Acids and Esters. Molecules, 5(3), 474-481.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to Didecyl Ketone for Researchers and Drug Development Professionals

Introduction

Didecyl ketone, systematically known as 10-nonadecanone, is a long-chain aliphatic ketone that is emerging as a molecule of interest within the realms of chemical research and pharmaceutical development. Its unique structural characteristics, featuring a central carbonyl group flanked by two decyl chains, impart specific physical and chemical properties that make it a valuable synthon and a potential component in various applications. This technical guide provides a comprehensive overview of the physical and chemical properties of didecyl ketone, detailed experimental protocols for its characterization, and insights into its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Didecyl ketone is a symmetrical ketone with the chemical formula C₁₉H₃₈O.[1][2] The IUPAC name for this compound is 10-nonadecanone, and it is also known by synonyms such as di-n-nonyl ketone and caprinone.[1][3] Its structure consists of a nineteen-carbon chain with a carbonyl group at the tenth carbon position.

Molecular Structure:

Caption: 2D structure of Didecyl Ketone (10-Nonadecanone).

Physical Properties

The physical characteristics of didecyl ketone are largely dictated by its long, nonpolar alkyl chains and the polar carbonyl group. It exists as a white to off-white solid at room temperature.[3][4]

| Property | Value | Source |

| CAS Number | 504-57-4 | [1][3] |

| Molecular Formula | C₁₉H₃₈O | [1][2] |

| Molecular Weight | 282.5 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 58 °C | [3][5] |

| Boiling Point | 156 °C at 1.1 mmHg | [3][4][5] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Insoluble in water. | [3] |

| Density | 0.832 g/cm³ (estimated) | [5] |

Chemical Properties and Reactivity

As a long-chain aliphatic ketone, didecyl ketone exhibits reactivity characteristic of the carbonyl functional group. The long alkyl chains are relatively inert, making the carbonyl carbon the primary site of chemical reactions.

1. Nucleophilic Addition: The carbonyl carbon of didecyl ketone is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction for ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

2. Reduction: Didecyl ketone can be reduced to the corresponding secondary alcohol, 10-nonadecanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

3. Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

4. Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic and can be removed by a strong base to form an enolate ion. This enolate can then act as a nucleophile in various reactions, such as alkylation and condensation reactions.

Stability: Didecyl ketone is a stable compound under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong bases to prevent unwanted reactions.

Hazardous Reactions: As a long-chain aliphatic ketone, didecyl ketone is not considered to be highly reactive or prone to hazardous polymerization. However, like most organic compounds, it is combustible and can form explosive mixtures with air if heated to high temperatures.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology:

-

A small, finely powdered sample of didecyl ketone is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point under Reduced Pressure

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling compounds like didecyl ketone, determining the boiling point at atmospheric pressure can lead to decomposition. Therefore, it is determined at a reduced pressure.

Methodology:

-

A small amount of didecyl ketone is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to measure the pressure.

-

The sample is heated, and the temperature and pressure at which the liquid boils and its vapor condenses are recorded.

Spectroscopic Characterization

a) Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Protocol for Solid Sample:

-

A small amount of solid didecyl ketone is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Expected Signature Peak: A strong absorption band in the region of 1715-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR provides information about the hydrogen atoms, and ¹³C NMR provides information about the carbon atoms.

Protocol:

-

A small amount of didecyl ketone is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Expected ¹H NMR Features: Signals corresponding to the different types of protons in the decyl chains. The protons on the carbons alpha to the carbonyl group (at C9 and C11) will be shifted downfield compared to the other methylene protons.

-

Expected ¹³C NMR Features: A characteristic signal for the carbonyl carbon will appear in the downfield region of the spectrum (typically around 200-220 ppm). Signals for the carbons in the alkyl chains will appear in the upfield region.

c) Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

-

A small amount of didecyl ketone is introduced into the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum is recorded.

-

Expected Result: The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio corresponding to the molecular weight of didecyl ketone (282.5 m/z). Characteristic fragmentation patterns for aliphatic ketones, such as alpha-cleavage, will also be observed.

Synthesis of Didecyl Ketone

A common method for the synthesis of symmetrical long-chain ketones like didecyl ketone is the ketonic decarboxylation of a carboxylic acid.

Caption: Synthetic pathway for Didecyl Ketone via ketonic decarboxylation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Didecyl Ketone.

Applications in Research and Drug Development

The long aliphatic chains of didecyl ketone make it a lipophilic molecule, a property that is often sought after in drug development to enhance the ability of a drug to cross cell membranes. Potential applications include:

-

Intermediate in Organic Synthesis: Didecyl ketone can serve as a precursor for the synthesis of more complex molecules with long alkyl chains, which are found in various biologically active compounds.[4]

-

Drug Delivery Systems: Its lipophilic nature could be exploited in the formulation of drug delivery systems, such as lipid nanoparticles or micelles, to encapsulate and deliver hydrophobic drugs.

-

Excipient in Formulations: Due to its solid nature and low reactivity, it could potentially be used as an excipient in solid dosage forms.

Safety and Handling

Didecyl ketone is classified as a skin irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Didecyl ketone is a long-chain aliphatic ketone with a unique set of physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, methods for its analysis and synthesis, and potential applications. As research in medicinal chemistry and materials science continues to evolve, the utility of molecules like didecyl ketone is likely to expand, making a thorough understanding of its properties essential for researchers and developers in these fields.

References

-

PubChem. (n.d.). 10-Nonadecanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2023). 10-Nonadecanone. Retrieved from [Link]

-

NIST. (n.d.). 10-Nonadecanone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 10-Nonadecanone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to 11-Heneicosanone (CAS: 19781-72-7) for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 19781-72-7), a long-chain aliphatic ketone. Also known as didecyl ketone, this molecule serves as a valuable intermediate in various organic syntheses and holds potential significance in the field of chemical ecology, particularly in the development of semiochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, robust synthesis protocols, purification strategies, and detailed analytical methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. All procedures are designed as self-validating systems to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a symmetrical 21-carbon ketone characterized by a carbonyl group at the C11 position. Its long alkyl chains contribute to its waxy, solid nature at room temperature and its low solubility in polar solvents. While it is a valuable synthetic intermediate, its structural similarity to certain insect cuticular hydrocarbons and pheromones suggests a potential for biological activity, a promising area for future research. This guide will delve into the practical aspects of working with this compound, from its creation to its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, purification, and application. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 19781-72-7 | [1] |

| Molecular Formula | C₂₁H₄₂O | [1] |

| Molecular Weight | 310.6 g/mol | [1] |

| IUPAC Name | Henicosan-11-one | [1] |

| Synonyms | Didecyl ketone, di-n-Decyl ketone | [1] |

| Appearance | White solid | [2] |

| Melting Point | 39 - 43 °C | [2] |

| Boiling Point | 100 °C @ 2 mmHg | [2] |

| Flash Point | 110 °C | [2] |

| Water Solubility | Insoluble | [2] |

| LogP | 9.2 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from a C11 precursor, ethyl undecanoate. This method, adapted from established patent literature, involves a self-condensation followed by saponification and decarboxylation.[3]

Synthetic Pathway Overview

The overall synthetic scheme is a classic example of ester condensation followed by a ketonic decarboxylation. The causality is rooted in the generation of a carbanion adjacent to an ester, which then acts as a nucleophile.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Ethyl undecanoate

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard reflux and distillation glassware

-

Vacuum pump

Protocol:

Step 1: Self-condensation to form 2-Nonyl-3-oxo-tridecanoic acid ethyl ester [3]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the addition rate to maintain a gentle reflux. The endpoint is reached when all the sodium has dissolved.

-

Condensation Reaction: Remove the excess ethanol under reduced pressure. To the resulting solid sodium ethoxide, add toluene followed by ethyl undecanoate. Heat the mixture to 120°C under vacuum with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). The rationale for the vacuum is to remove the ethanol formed during the condensation, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude β-keto ester. This intermediate can be purified by vacuum distillation, though for many applications, the crude product can be carried forward to the next step.

Step 2: Saponification and Decarboxylation to this compound [3]

-

Saponification: Dissolve the crude β-keto ester from the previous step in an ethanolic solution of potassium hydroxide. Heat the mixture at reflux for several hours to ensure complete saponification of the ester.

-

Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. Upon acidification, the intermediate β-keto acid will readily decarboxylate, often with effervescence. Gentle heating can be applied to ensure complete decarboxylation.

-

Isolation: The product, this compound, will likely precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Purification Strategies

The purity of this compound is paramount for its use in sensitive applications such as pheromone research. The choice of purification method depends on the nature and quantity of impurities.

Common Purification Techniques:

-

Recrystallization: This is the most common and effective method for purifying solid this compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Ethanol or isopropanol are suitable solvents.[4][5]

-

Column Chromatography: For removing impurities with similar polarity, silica gel column chromatography can be employed. A non-polar mobile phase, such as a hexane/ethyl acetate gradient, is typically effective.[4]

-

Distillation: Given its high boiling point, vacuum distillation is necessary to purify liquid this compound or to remove non-volatile impurities.[4][5]

Caption: Purification workflow for this compound.

Analytical Methods for Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to its high resolution and sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973N MS detector).[7]

-

A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity helium as the carrier gas.

-

Dichloromethane or hexane (GC grade) for sample preparation.

-

Internal standard (e.g., a C20 or C22 n-alkane) for quantitative analysis.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions for calibration. For quantitative analysis, add a known concentration of the internal standard to each sample and standard.

-

GC Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (for high sensitivity)

-

Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 10 minutes.

-

-

The rationale for this temperature program is to ensure good separation of any lower boiling point impurities while allowing the high-boiling this compound to elute with a good peak shape.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 310, along with characteristic fragmentation patterns of a long-chain ketone, including alpha-cleavage products. Quantify the compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Applications

While direct evidence for this compound as a primary pheromone is still emerging, the closely related alkane, n-heneicosane, is a well-documented semiochemical in the insect world.

Role in Chemical Ecology

-

Pheromone Precursor: Long-chain ketones like this compound are valuable precursors in the synthesis of various insect pheromones, particularly unsaturated ketones and alcohols that are active components of sex pheromones in species like the peach fruit moth.[3]

-

Analogue of n-Heneicosane: n-Heneicosane (C₂₁H₄₄) is a known royal-specific pheromone in termites, crucial for queen and king recognition and maintaining the social structure of the colony.[4][8] It also functions as an attractant for certain mosquito species. The structural similarity of this compound suggests it could be investigated for analogous or antagonistic bioactivity.

Potential Research Applications

-

Drug Development: The anti-inflammatory, analgesic, and antipyretic activities of n-heneicosane suggest that its derivatives, including this compound, could be explored as potential new therapeutic agents.[8]

-

Pest Management: As a stable, non-volatile compound, this compound could be a candidate for developing novel, slow-release lures or repellents for pest control, leveraging the known semiochemical activity of C21 compounds.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Perform handling in a well-ventilated area. Use a local exhaust system if dust or aerosols are generated. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as strong oxidizing agents.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

Conclusion

This compound is a versatile long-chain ketone with well-defined synthetic and analytical protocols. Its significance extends beyond its role as a chemical intermediate into the promising field of chemical ecology and potentially drug discovery. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with and explore the applications of this compound. The provided protocols are designed to be robust and reproducible, upholding the principles of scientific integrity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7615672B2 - Process for the preparation of n-heneicosane.

-

BYJU'S. (2019). Methods of purification of organic compounds. Retrieved from [Link]

-

CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]

-

International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

-

MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

Sources

- 1. Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Xenicane Natural Products: Biological Activity and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. scribd.com [scribd.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Natural Occurrence and Significance of 11-Heneicosanone in Insects: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, functional roles, and analytical methodologies pertaining to 11-Heneicosanone, a long-chain methyl ketone found in various insect species. As a component of the insect cuticle, this semiochemical plays a crucial role in chemical communication, influencing behaviors from mating to social organization. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of their natural products. We will delve into the biosynthetic pathways leading to this compound, its function as a pheromone, and provide detailed protocols for its extraction and analysis, thereby offering a foundational resource for future investigations in this area.

Introduction to this compound and Insect Cuticular Lipids

The insect cuticle is not merely a protective exoskeleton; it is a dynamic interface that mediates an insect's interaction with its environment. Impregnated within this complex structure is a diverse array of lipids, primarily cuticular hydrocarbons (CHCs) and their derivatives, which serve critical functions in preventing desiccation and facilitating chemical communication. Among these derivatives are long-chain ketones, such as this compound, which are emerging as significant players in the chemical language of insects.

Chemical Profile of this compound

This compound (C₂₁H₄₂O) is a saturated methyl ketone with the chemical structure C₁₀H₂₁-CO-C₁₀H₂₁. Its long aliphatic chains render it largely non-volatile, suggesting its role as a contact pheromone, perceived upon direct interaction between individuals.

The Insect Cuticle as a Chemical Communication Hub

The epicuticle, the outermost layer of the insect exoskeleton, is coated with a complex mixture of lipids that form a species-specific and often caste-specific chemical signature. These compounds, collectively known as semiochemicals, can be divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication)[1]. They are pivotal in a wide range of behaviors, including mate recognition, aggregation, territorial marking, and social organization[2].

Overview of Cuticular Hydrocarbons (CHCs) and their Derivatives

CHCs are the most abundant class of cuticular lipids and are typically long-chain alkanes and alkenes. However, the cuticular lipid profile is often enriched with a variety of functionalized hydrocarbons, including methyl-branched alkanes, epoxides, alcohols, and ketones. These modifications dramatically increase the diversity and information content of the chemical signals. Ketones, in particular, are thought to arise from the oxidation of precursor hydrocarbons and have been implicated in a range of pheromonal activities.

Natural Occurrence of this compound in the Insect World

While the study of this compound is an emerging field, evidence of its presence and the occurrence of structurally related ketones is found across several insect orders. Its precursor, the n-alkane heneicosane, has been identified as a royal-specific pheromone in some termite species, mediating royal recognition and the maintenance of social division of labor[3]. This suggests a potential role for its oxidized form, this compound, in social insect communication.

A structurally similar compound, (Z,Z)-6,9-Heneicosadien-11-one, has been identified as the major sex pheromone component of the painted apple moth, Teia anartoides[4]. This finding strongly supports the hypothesis that 11-keto compounds can function as potent sex pheromones in Lepidoptera and likely other insect orders.

| Insect Species | Compound | Reported Function | Citation |

| Subterranean Termites | Heneicosane (precursor) | Royal Pheromone | [3] |

| Painted Apple Moth (Teia anartoides) | (Z,Z)-6,9-Heneicosadien-11-one | Sex Pheromone | [4] |

This table will be expanded as more specific research on this compound becomes available.

Biosynthesis of this compound

The biosynthesis of long-chain cuticular lipids, including ketones, is a complex process that originates from the fatty acid synthase (FAS) pathway.

The Fatty Acid Synthase (FAS) Pathway: The Building Blocks

The de novo synthesis of fatty acids occurs in the oenocytes, specialized cells associated with the insect epidermis. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of condensation, reduction, dehydration, and another reduction, ultimately producing a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16).

Elongation and the Formation of the C21 Backbone

To generate the C21 backbone of this compound, the initial fatty acyl-CoA product undergoes a series of elongation steps. Each step adds two carbons from malonyl-CoA, catalyzed by a multi-enzyme elongase complex.

The Final Steps: From Heneicosane to this compound

The final steps in the biosynthesis of this compound are believed to involve the conversion of a long-chain fatty aldehyde to the corresponding alkane, followed by oxidation. The conversion of very-long-chain fatty aldehydes to hydrocarbons is catalyzed by a P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase[5]. This results in the formation of heneicosane (C21). The subsequent oxidation of this alkane to this compound is likely mediated by another cytochrome P450 monooxygenase. These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation and oxidation of hydrocarbons[1][6][7]. The precise identity of the P450 enzyme responsible for this specific oxidation in different insect species remains an active area of research.

The Functional Role of this compound as a Semiochemical

The presence of this compound on the insect cuticle strongly suggests a role in chemical communication. Its low volatility indicates that it likely functions as a contact pheromone, requiring direct physical contact for perception.

This compound as a Pheromone

-

Sex Pheromone: As demonstrated by the related compound in the painted apple moth, this compound is a strong candidate for a female-produced sex pheromone in other species, signaling readiness to mate upon contact by a male.

-

Aggregation Pheromone: In some contexts, it could act to attract both sexes to a particular location for feeding or mating.

-

Royal Recognition: Given that its precursor is a royal pheromone in termites, this compound could serve a similar or related function in social insects, perhaps indicating the reproductive status of an individual.

Kairomonal and Allomonal Effects

Beyond intraspecific communication, this compound could also mediate interspecific interactions. For predators and parasitoids, it could act as a kairomone, indicating the presence of a potential host or prey. Conversely, it could function as an allomone, deterring predators or competitors.

Methodologies for the Study of this compound

The investigation of this compound requires meticulous extraction and highly sensitive analytical techniques.

Extraction of Cuticular Lipids from Insect Samples: A Step-by-Step Protocol

-

Sample Collection: Collect insect specimens and, if not proceeding immediately, flash-freeze them in liquid nitrogen and store at -80°C to preserve the integrity of the cuticular lipids.

-

Solvent Extraction: Place a known number of whole insects (or specific body parts) into a glass vial. Add a sufficient volume of a non-polar solvent, such as hexane or pentane, to fully immerse the samples.

-

Agitation: Gently agitate the vial for a short period (e.g., 2-5 minutes) to dissolve the cuticular lipids without extracting internal lipids.

-

Solvent Transfer: Carefully remove the insects from the vial. Transfer the solvent extract to a clean vial.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

-

Internal Standard: Add a known amount of an internal standard (e.g., a C20 or C22 alkane) for accurate quantification.

Analytical Techniques for Identification and Quantification

GC-MS is the cornerstone for the analysis of insect cuticular lipids[8]. The gas chromatograph separates the components of the lipid extract based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and provides a mass spectrum, which is a unique fingerprint of the molecule.

The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 310 will likely be present but may be of low intensity. More prominent will be the alpha-cleavage fragments resulting from the cleavage of the bonds adjacent to the carbonyl group. For this compound, this will result in significant peaks at m/z 185 and m/z 157, corresponding to the [CH₃(CH₂)₉CO]⁺ and [CH₃(CH₂)₉]⁺ fragments, respectively.

Future Directions and Applications

The study of this compound and other insect-derived ketones holds significant promise for both basic and applied research.

Potential for Pest Management Strategies

A deeper understanding of the role of this compound in insect communication could lead to the development of novel and species-specific pest management strategies. These could include the use of synthetic pheromones for mating disruption, lure-and-kill traps, or monitoring of pest populations.

Implications for Drug Development and Bioprospecting

Insect-derived natural products are a rich source of chemical diversity. The biosynthetic pathways that produce compounds like this compound may harbor novel enzymes with potential applications in biotechnology and synthetic chemistry. Furthermore, the semiochemicals themselves may possess interesting pharmacological properties that warrant investigation.

Unanswered Questions and Areas for Future Research

-

What is the full taxonomic distribution of this compound across the insect kingdom?

-

What are the specific cytochrome P450 enzymes responsible for the oxidation of heneicosane to this compound?

-

What are the precise behavioral responses elicited by this compound in different insect species?

-

How does the production and perception of this compound evolve and contribute to species diversification?

References

-

Identification of Cuticular and Web Lipids of the Spider Argiope bruennichi - PMC. [Link]

-

(Z, Z)-6,9-Heneicosadien-11-One: Major Sex Pheromone Component Of Painted Apple Moth, Teia anartoides - ResearchGate. [Link]

-

Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC. [Link]

-

Enzymes involved in the anaerobic oxidation of n-alkanes: from methane to long-chain paraffins - Frontiers. [Link]

-

Analysis of Insect Cuticular Hydrocarbons Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - ResearchGate. [Link]

-

Synthesis of ketones by oxidation of alkenes - Organic Chemistry Portal. [Link]

-

Recent Studies on Insect Hormone Metabolic Pathways Mediated by Cytochrome P450 Enzymes | Request PDF - ResearchGate. [Link]

-

The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance - MDPI. [Link]

-

4.13: Oxidation of Alkanes - Chemistry LibreTexts. [Link]

-

Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - MDPI. [Link]

-

Chemical Communication in the Honey Bee Society - NCBI. [Link]

-

(PDF) CHEMICAL ECOLOGY AND INSECT BEHAVIOUR - ResearchGate. [Link]

-

Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC. [Link]

-

The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC. [Link]

-

An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC. [Link]

-

Creating Aldehydes and Ketones Using Oxidation and Reduction - YouTube. [Link]

-

Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior - MDPI. [Link]

-

Cytochrome P450: Radicals in a Biochemical Setting - YouTube. [Link]

-

Using Chemical Ecology to Enhance Weed Biological Control - MDPI. [Link]

-

Insect chemical ecology: chemically mediated interactions and novel applications in agriculture - PMC. [Link]

-

Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor - Journal of Apiculture. [Link]

-

Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis | eLife. [Link]

-

Review of the chemical ecology of homoterpenes in arthropod-plant interactions - Greenwich Academic Literature Archive (GALA). [Link]

Sources

- 1. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

11-Heneicosanone and Its Analogs: A Technical Guide to Their Role as Insect Semiochemicals

Abstract

This technical guide provides an in-depth analysis of long-chain ketones as insect semiochemicals, with a primary focus on the unsaturated C21 ketone, (Z)-6-heneicosen-11-one, a confirmed sex pheromone in several species of tussock moths (Orgyia spp.). We address the inquiry into 11-Heneicosanone, its saturated counterpart, and place it within the broader, more biologically active context of its unsaturated analog. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering a comprehensive overview of the identification, biological function, biosynthesis, and experimental protocols associated with these compounds.

Introduction: Ketones as a Class of Insect Pheromones

Insect communication is a complex interplay of chemical signals that govern critical behaviors such as mating, aggregation, and alarm responses.[1] Pheromones, intraspecific chemical messengers, are central to this communication. While a vast diversity of chemical structures are utilized as pheromones, lipid-derived molecules, including long-chain ketones, represent a significant class.[2] These compounds are typically derived from fatty acid metabolism and are characterized by their specificity and potency, often eliciting behavioral responses at picogram concentrations.[2]

The initial query of this guide concerns this compound, a 21-carbon saturated ketone. While this specific compound is not widely cited as a primary insect pheromone, its unsaturated analog, (Z)-6-heneicosen-11-one , is well-documented as a potent sex pheromone for several economically significant species of tussock moths in the genus Orgyia.[3][4] This guide will, therefore, focus on the established biological activity of (Z)-6-heneicosen-11-one as a case study to explore the broader role of C21 ketones in insect chemical ecology, while providing the chemical context for this compound.

Chemical & Physical Properties

The biological activity of a semiochemical is intrinsically linked to its physical properties, which dictate its volatility and stability in the environment.

This compound , the saturated ketone, is a stable compound with low volatility. In contrast, (Z)-6-heneicosen-11-one possesses a cis-double bond which introduces a kink in the aliphatic chain, subtly altering its physical properties and, crucially, its interaction with pheromone receptors.

| Property | This compound | (Z)-6-Heneicosen-11-one |

| Molecular Formula | C₂₁H₄₂O[5] | C₂₁H₄₀O |

| Molecular Weight | 310.6 g/mol [5] | 308.5 g/mol |

| Structure | CCCCCCCCCCC(=O)CCCCCCCCCC | CCCCC=CCCCCCCCCCC(=O)CCCCCCCCC |

| Key Feature | Saturated alkyl chain | cis (Z) double bond at C6 |

Occurrence and Biological Role of (Z)-6-Heneicosen-11-one

(Z)-6-Heneicosen-11-one has been identified as a key sex pheromone component in several species of tussock moths (Family: Erebidae, Subfamily: Lymantriinae), which are significant defoliators of forests and orchards.[3][6]

-

Orgyia postica (Cocoa Tussock Moth): In the Taiwanese population of this species, (Z)-6-heneicosen-11-one was identified as a component of the female's sex pheromone gland, alongside a diepoxide, trans-11S,12S-epoxy-(6Z,9Z)-heneicosadiene.[3] The average amount of (Z)-6-heneicosen-11-one found was approximately 8.7 ng per female.[3] Field trials demonstrated that this ketone was a necessary, though not solely sufficient, component for attracting male moths.[3] Interestingly, in a different strain of O. postica from Ishigaki, Japan, this ketone was found to act as a behavioral antagonist, reducing trap catches when combined with the primary attractant, highlighting the potential for geographical variation in pheromone blends.[7]

-

Orgyia pseudotsugata (Douglas-fir Tussock Moth): (Z)-6-Heneicosen-11-one is the primary and sole component of the female-produced sex pheromone in this major forest pest of western North America.[4]

-

Orgyia leucostigma (Whitemarked Tussock Moth): This species also utilizes a C21 dienone, (Z,Z)-6,9-heneicosadien-11-one, as its sex pheromone, demonstrating the conserved use of the C21 ketone backbone within the genus.[6]

The function of these ketones is to mediate long-range attraction of males to receptive, wingless females, a critical step in ensuring reproductive success.[8]

Biosynthesis of Long-Chain Ketones in Insects

The biosynthesis of long-chain ketones and other lipid-derived pheromones is intricately linked to fatty acid metabolism.[2] While the specific pathway for (Z)-6-heneicosen-11-one is not fully elucidated in Orgyia, a general and well-supported model can be proposed based on studies in other insects.

The process begins with standard fatty acid synthesis, followed by several key steps:

-

Fatty Acid Elongation: Acetyl-CoA units are sequentially added to a growing fatty acid chain by elongase enzymes.

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. For (Z)-6-heneicosen-11-one, a Δ6-desaturase would be required.

-

Chain Shortening/Modification: The carboxyl group is modified, often through reduction to an alcohol or aldehyde.

-

Final Conversion to Ketone: The final step to form a mid-chain ketone like 11-one is less understood but is hypothesized to involve hydroxylation at the C-11 position followed by oxidation to the ketone.[2]

This entire process is tightly regulated by hormones, primarily the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in moths.[2] PBAN, released from the subesophageal ganglion, triggers a signal cascade within the pheromone gland cells that activates key enzymes in the biosynthetic pathway.[2]

Caption: Proposed biosynthetic pathway for (Z)-6-Heneicosen-11-one in moths.

Experimental Methodologies

The identification and functional characterization of ketone pheromones involve a multi-step process combining analytical chemistry and behavioral biology.

Isolation and Identification

The primary goal is to extract and identify the volatile compounds produced by the insect.

Protocol: Solvent Extraction and GC-MS Analysis

-

Pheromone Gland Excision: Excise the terminal abdominal segments containing the pheromone gland from virgin female moths during their peak calling (pheromone-releasing) period.

-

Causality: Using virgin females at their peak activity ensures the highest possible titer of the sex pheromone, maximizing the chances of detection.

-

-

Solvent Extraction: Immerse the excised glands (typically 5-10) in a small volume (20-50 µL) of high-purity hexane for 30 minutes.

-

Causality: Hexane is a non-polar solvent ideal for extracting lipids like long-chain ketones while minimizing the extraction of more polar, non-pheromone compounds.

-

-

Concentration: If necessary, carefully concentrate the extract under a gentle stream of nitrogen to a final volume of a few microliters. Avoid complete dryness to prevent loss of volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1-2 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to separate compounds by boiling point.

-

The mass spectrometer, typically operating in electron impact (EI) mode, fragments the eluting compounds, producing a characteristic mass spectrum or "fingerprint".

-

Self-Validation: The retention time of the unknown peak is compared to that of an authentic, synthesized standard of (Z)-6-heneicosen-11-one. The mass spectrum of the unknown must match the spectrum of the standard and library data for positive identification.

-

Caption: Workflow for the identification of ketone pheromones.

Bioassays for Pheromonal Activity

Identification of a compound in a gland does not prove it is a pheromone. Bioassays are essential to demonstrate a behavioral or physiological response.[2]

Protocol: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: A charcoal-filtered, humidified air stream is passed continuously over the antenna. Puffs of air (pulses) containing a known concentration of the test compound (e.g., synthetic (Z)-6-heneicosen-11-one dissolved in hexane on filter paper) are injected into the main air stream.

-

Signal Recording: The electrodes record the change in electrical potential (depolarization) across the antenna in response to the stimulus. This is the EAG response.

-

Causality: A significant EAG response indicates that olfactory receptor neurons on the antenna are sensitive to the compound, providing physiological evidence of its activity.

-

Self-Validation: A solvent-only puff (negative control) should elicit no response, while a known potent attractant (positive control) should elicit a strong response.

-

Protocol: Wind Tunnel Behavioral Assay

-

Setup: Place a male moth on a platform at the downwind end of a wind tunnel.

-

Stimulus Introduction: Place a rubber septum or filter paper loaded with the synthetic pheromone at the upwind end of the tunnel, creating a plume.

-

Behavioral Observation: Record the male's behavior. A positive response includes a sequence of behaviors: antennal elevation, wing fanning, taking flight, and flying upwind in a characteristic zig-zag pattern towards the source.

-

Causality: This assay mimics a more natural setting and confirms that the compound not only is detected but also elicits the complete behavioral cascade required for mate location.

-

Self-Validation: Moths should not respond to a solvent-only control lure. The percentage of moths completing each step of the behavioral sequence is quantified.

-

Mechanism of Action: From Receptor to Behavior

The perception of (Z)-6-heneicosen-11-one begins at the peripheral olfactory system located in the male moth's antennae.

-

Binding and Transport: Pheromone molecules enter the pores of the olfactory sensilla on the antenna and are bound by Odorant-Binding Proteins (OBPs) . These proteins solubilize the hydrophobic pheromone and transport it across the aqueous sensillar lymph to the receptor neurons.

-

Receptor Activation: The pheromone-OBP complex interacts with a specific Odorant Receptor (OR) , a transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The OR is typically co-expressed with a co-receptor (Orco).

-

Signal Transduction: Binding of the pheromone to the OR-Orco complex opens an ion channel, leading to a depolarization of the neuron's membrane. This generates an action potential.

-